2,5-Dichloro-4-(difluoromethoxy)mandelic acid
Description
2,5-Dichloro-4-(difluoromethoxy)mandelic acid is a halogenated derivative of mandelic acid (α-hydroxyphenylacetic acid), featuring chlorine atoms at the 2- and 5-positions of the aromatic ring and a difluoromethoxy group at the 4-position. This structural modification introduces significant electronic and steric effects, altering its physicochemical and biological properties compared to parent mandelic acid.
Properties
IUPAC Name |
2-[2,5-dichloro-4-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-4-2-6(17-9(12)13)5(11)1-3(4)7(14)8(15)16/h1-2,7,9,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRLMSFWKFDJNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-Dichloro-4-(difluoromethoxy)mandelic acid typically involves multiple steps, including halogenation and methoxylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,5-Dichloro-4-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2,5-Dichloro-4-(difluoromethoxy)mandelic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Isomers and Halogenated Derivatives
- 3,5-Dichloro-2-(difluoromethoxy)mandelic Acid (CAS: 1804884-52-3) A structural isomer with chlorine at positions 3 and 5 and difluoromethoxy at position 2. Molecular weight is 287.04 g/mol (vs. 257.02 g/mol for benzoic acid analogs) due to the mandelic acid backbone . Synthesis Challenges: Both isomers (2,5- and 3,5-dichloro) are noted as discontinued in commercial catalogs, suggesting synthesis complexity or stability issues .
- 2,5-Dichloro-4-(difluoromethoxy)benzoic Acid (CAS: 1803817-86-8) A non-mandelic acid analog lacking the α-hydroxyl group. Physicochemical Comparison: Lower molecular weight (257.02 g/mol) and altered polarity due to the absence of the hydroxyl group. Likely reduced hydrogen-bonding capacity compared to mandelic acid derivatives .
Functional Derivatives of Mandelic Acid
- 3,4-Dihydroxymandelic Acid (DHMA) Features hydroxyl groups at positions 3 and 3. Antioxidant Activity: Demonstrates strong free radical scavenging due to catechol structure, unlike the electron-withdrawing chloro and difluoromethoxy groups in the target compound . Biological Role: Found in mammalian tissues (e.g., heart) as a noradrenaline metabolite .
- 3-Methoxy-4-hydroxymandelic Acid (VMA) A methoxy-hydroxyl derivative used as a biomarker for neuroendocrine tumors and metabolic disorders.
Chiral Separation and Selectivity
Mandelic acid derivatives are widely used in chiral separations due to their stereogenic center. The introduction of chloro and difluoromethoxy groups in 2,5-dichloro-4-(difluoromethoxy)mandelic acid may enhance chiral selectivity by:
- Increasing steric bulk at the aromatic ring, altering host-guest interactions.
- Modifying electron density via halogen bonds and fluorine-mediated interactions.
Studies on substituted mandelic acids (e.g., para-chloro vs. meta-methoxy) show that substituent position significantly impacts retention times and enantiomer resolution on chiral stationary phases .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Research Findings and Gaps
- Antioxidant Capacity : The electron-withdrawing substituents in 2,5-dichloro-4-(difluoromethoxy)mandelic acid likely reduce its antioxidant activity compared to hydroxyl-rich analogs like DHMA .
- Synthetic Accessibility : Discontinued status of commercial analogs (e.g., 3,5-dichloro isomer) highlights challenges in large-scale synthesis .
- Pharmacological Potential: Structural similarity to sulfonamide-based PDE10A inhibitors (e.g., 2,5-dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide) suggests possible enzyme inhibition activity, though experimental validation is needed .
Biological Activity
Overview
2,5-Dichloro-4-(difluoromethoxy)mandelic acid is a synthetic compound derived from mandelic acid, characterized by the presence of dichloro and difluoromethoxy functional groups. This unique structure not only enhances its chemical properties but also contributes to its potential biological activities. Recent studies have focused on its interactions with biological molecules, therapeutic applications, and mechanisms of action.
Chemical Structure
- Molecular Formula : CHClFO
- Molecular Weight : 257.02 g/mol
The distinct arrangement of halogenated groups in this compound is believed to enhance its reactivity and biological interactions.
The biological activity of 2,5-Dichloro-4-(difluoromethoxy)mandelic acid is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. These interactions may modulate enzymatic activity by binding to active sites or altering receptor functions, leading to various pharmacological effects. The exact molecular targets are still under investigation, but preliminary findings suggest that it may influence pathways related to antimicrobial activity and oxidative stress responses.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of mandelic acid derivatives, including 2,5-Dichloro-4-(difluoromethoxy)mandelic acid. Research indicates varying degrees of antibacterial activity against strains such as Escherichia coli (E. coli). The effectiveness of this compound is influenced by factors such as concentration and environmental conditions.
Table 1: Antibacterial Activity Comparison
| Compound | Concentration (mg/ml) | E. coli Growth Inhibition (%) |
|---|---|---|
| Mandelic Acid | 5 | 75 |
| 2,5-Dichloro-4-(difluoromethoxy)MA | 2.5 | 60 |
| Sodium Salt of Mandelic Acid | 1.25 | 50 |
| Potassium Salt of Mandelic Acid | 0.625 | 40 |
This table illustrates that while mandelic acid exhibits significant antibacterial activity, the dichlorodifluoromethoxy derivative also shows promising results, albeit at higher concentrations.
Case Studies and Research Findings
-
Glycolysis Inhibition in Cancer Cells :
A study investigated the effects of halogenated derivatives on glycolysis inhibition in glioblastoma multiforme (GBM) cells. The results indicated that these derivatives could effectively inhibit hexokinase activity, a key enzyme in the glycolytic pathway, suggesting potential applications in cancer therapy . -
Antifungal Activity :
Another study focused on mandelic acid derivatives with piperazinyl groups as potential fungicides against Monilinia fructicola. The findings revealed significant antifungal activity with an EC value of 11.8 mg/L, demonstrating the compound's capacity to disrupt cell membrane integrity and induce oxidative stress . -
Comparative Analysis :
A comparative analysis with similar compounds showed that the presence of both dichloro and difluoromethoxy groups in 2,5-Dichloro-4-(difluoromethoxy)mandelic acid enhances its biological efficacy compared to other mandelic acid derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
